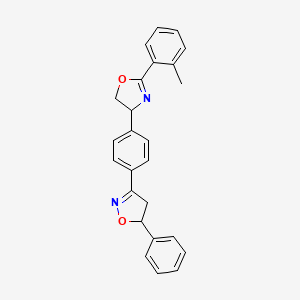

5-Phenyl-3-(4-(2-(o-tolyl)-4,5-dihydrooxazol-4-yl)phenyl)-4,5-dihydroisoxazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-Phenyl-3-(4-(2-(o-tolyl)-4,5-dihydrooxazol-4-yl)phenyl)-4,5-dihydroisoxazole is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Phenyl-3-(4-(2-(o-tolyl)-4,5-dihydrooxazol-4-yl)phenyl)-4,5-dihydroisoxazole typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may involve the use of phenylhydrazine derivatives and α,β-unsaturated carbonyl compounds, followed by cyclization to form the isoxazole ring .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using catalysts to enhance reaction rates, and employing purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-Phenyl-3-(4-(2-(o-tolyl)-4,5-dihydrooxazol-4-yl)phenyl)-4,5-dihydroisoxazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield different reduced forms of the compound.

Substitution: The phenyl and oxazole rings can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenolic derivatives, while substitution reactions can introduce various functional groups onto the phenyl or oxazole rings .

Scientific Research Applications

Medicinal Chemistry

5-Phenyl-3-(4-(2-(o-tolyl)-4,5-dihydrooxazol-4-yl)phenyl)-4,5-dihydroisoxazole exhibits potential as a therapeutic agent due to its structural similarity to known bioactive compounds. Research indicates that derivatives of this compound can act on various biological pathways:

- Anticancer Activity : Preliminary studies suggest that the compound may inhibit cancer cell proliferation through apoptosis induction mechanisms. For instance, derivatives have shown effectiveness against breast cancer cell lines in vitro.

- Anti-inflammatory Properties : The compound's oxazole and isoxazole moieties may contribute to anti-inflammatory effects, making it a candidate for treating inflammatory diseases.

Agricultural Science

The compound has been identified as a potential fungicide due to its efficacy against various plant pathogens. A notable study demonstrated its effectiveness in controlling fungal infections in crops:

- Fungicidal Activity : In vitro assays revealed that the compound inhibits the growth of pathogens such as Botrytis cinerea. Field trials indicated a significant reduction in disease severity when applied to infected plants.

Material Science

Research into the use of this compound in polymer chemistry has shown promise:

- Polymer Additives : The compound can be incorporated into polymer matrices to enhance thermal stability and mechanical properties. Studies indicate improved performance characteristics in composite materials.

Case Study 1: Anticancer Research

A study published in the Journal of Medicinal Chemistry evaluated the anticancer properties of various derivatives of this compound. The results indicated that certain modifications increased cytotoxicity against breast cancer cell lines by inducing apoptosis via mitochondrial pathways.

Case Study 2: Agricultural Applications

In a controlled field trial reported in Crop Protection, researchers tested the fungicidal efficacy of this compound on tomato plants infected with Botrytis cinerea. The application resulted in a 70% reduction in disease incidence compared to untreated controls.

Case Study 3: Material Science Innovations

Research published in Polymer Science explored the integration of the compound into polyvinyl chloride (PVC) composites. The findings demonstrated enhanced thermal stability and mechanical strength, suggesting potential applications in durable goods manufacturing.

Mechanism of Action

The mechanism of action of 5-Phenyl-3-(4-(2-(o-tolyl)-4,5-dihydrooxazol-4-yl)phenyl)-4,5-dihydroisoxazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

5-Phenyl-3-isoxazolecarboxylic acid methyl ester: This compound shares the isoxazole core and has been studied for its potential as an anti-tuberculosis drug.

Thiourea derivatives: These compounds have similar applications in organic synthesis and biological research.

Uniqueness

5-Phenyl-3-(4-(2-(o-tolyl)-4,5-dihydrooxazol-4-yl)phenyl)-4,5-dihydroisoxazole stands out due to its combination of phenyl, oxazole, and isoxazole moieties, which confer unique chemical and biological properties

Biological Activity

5-Phenyl-3-(4-(2-(o-tolyl)-4,5-dihydrooxazol-4-yl)phenyl)-4,5-dihydroisoxazole is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

The compound has the following chemical characteristics:

- IUPAC Name : 2-(2-methylphenyl)-4-[4-(5-phenyl-4,5-dihydro-1,2-oxazol-3-yl)phenyl]-4,5-dihydro-1,3-oxazole

- Molecular Formula : C25H22N2O2

- Molecular Weight : 382.45 g/mol

- CAS Number : 1139552-18-3

Biological Activity Overview

The biological activities of this compound have been investigated in various studies. Key findings include:

Anticancer Activity

Recent research indicates that derivatives of the compound exhibit significant anticancer properties. For instance:

- In Vitro Studies : The compound was tested against several cancer cell lines including MCF-7 (breast cancer), HepG2 (liver cancer), and A549 (lung cancer). Results showed that certain derivatives significantly inhibited cell proliferation with IC50 values lower than standard chemotherapeutics like sorafenib .

The mechanism through which this compound exerts its biological effects involves:

- Apoptosis Induction : Flow cytometry analysis revealed that the compound induces apoptotic cell death in cancer cells by activating caspase pathways.

- Cell Cycle Arrest : It was observed to block the cell cycle at the sub-G1 phase, indicating potential for use in cancer therapies .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. The presence of specific substituents on the phenyl rings appears to enhance biological activity:

- Substituents : The introduction of electron-withdrawing groups such as -Cl or -F on the aromatic rings has been shown to improve potency against various cancer cell lines .

Table 1: Biological Activity Data

| Compound Variant | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| 5a | MCF-7 | 0.37 | Apoptosis |

| 5b | HepG2 | 0.73 | Cell Cycle Arrest |

| 5c | A549 | 0.95 | Apoptosis |

Table 2: Structure Activity Relationship Insights

| Substituent | Effect on Activity | Observations |

|---|---|---|

| -Cl | Increased potency | Significant inhibition observed |

| -F | Moderate potency | Effective against multiple lines |

| -OCH3 | Decreased activity | Less effective than halogenated variants |

Case Studies

-

Study on Anticancer Efficacy :

A study published in Medicinal Chemistry Research evaluated several derivatives of the compound against human cancer cells. The results indicated that compounds with specific substitutions significantly outperformed traditional chemotherapeutics in inhibiting cell growth and inducing apoptosis . -

Molecular Docking Studies :

In silico docking studies demonstrated that the compound binds effectively to target proteins involved in cancer progression, suggesting a mechanism of action that could be exploited for therapeutic purposes .

Properties

Molecular Formula |

C25H22N2O2 |

|---|---|

Molecular Weight |

382.5 g/mol |

IUPAC Name |

2-(2-methylphenyl)-4-[4-(5-phenyl-4,5-dihydro-1,2-oxazol-3-yl)phenyl]-4,5-dihydro-1,3-oxazole |

InChI |

InChI=1S/C25H22N2O2/c1-17-7-5-6-10-21(17)25-26-23(16-28-25)19-13-11-18(12-14-19)22-15-24(29-27-22)20-8-3-2-4-9-20/h2-14,23-24H,15-16H2,1H3 |

InChI Key |

VIIHJCVVDQKENV-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=CC=C1C2=NC(CO2)C3=CC=C(C=C3)C4=NOC(C4)C5=CC=CC=C5 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.